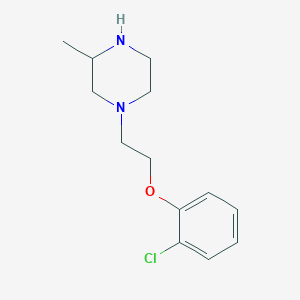

1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine

Description

Properties

Molecular Formula |

C13H19ClN2O |

|---|---|

Molecular Weight |

254.75 g/mol |

IUPAC Name |

1-[2-(2-chlorophenoxy)ethyl]-3-methylpiperazine |

InChI |

InChI=1S/C13H19ClN2O/c1-11-10-16(7-6-15-11)8-9-17-13-5-3-2-4-12(13)14/h2-5,11,15H,6-10H2,1H3 |

InChI Key |

JOFZDMSWNFDITF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)CCOC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 3-methylpiperazine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound has shown potential as a ligand for various biological targets, making it useful in the development of new drugs and therapeutic agents.

Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies demonstrating its ability to inhibit specific enzymes and signaling pathways involved in disease progression.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the piperazine moiety can interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Positional Isomers of Chlorophenoxyethyl Substitution

- 1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride (CAS 1185300-23-5): This positional isomer features a 3-chlorophenoxy group instead of 2-chlorophenoxy. For example, in anticonvulsant studies, 2-(2-chlorophenoxy) analogs (e.g., compound 4a in ) were inactive, whereas 2-(2,4-dichlorophenoxy) derivatives (e.g., 7f) showed high activity, underscoring the importance of substituent positioning .

Role of 3-Methylpiperazine in Selectivity and Metabolism

- Talmapimod (SCIO-469) :

Incorporation of a 3-methylpiperazine group in Talmapimod reduced metabolism of an adjacent benzyl group, extending its half-life. Similarly, the 3-methyl group in the target compound may shield reactive sites, enhancing metabolic stability . - PAK4 Inhibitors :

In a PAK4 inhibitor program, 3-methylpiperazine improved selectivity over PAK1 by 10-fold compared to unmethylated analogs. This suggests that the 3-methyl group in the target compound could confer isoform-specific binding advantages in kinase targets .

Halogen-Substituted Piperazine Derivatives

- The absence of the phenoxyethyl group may limit its ability to occupy extended binding pockets, as seen in benzodiazepine-like conformations () .

- 1-(2-Fluorophenyl)piperazine Derivatives: Fluorine substitution (e.g., in pyridazinones from ) enhances electronic effects without significant steric bulk. However, 2-chlorophenoxy in the target compound provides greater lipophilicity, which may improve blood-brain barrier penetration for CNS targets .

Structural Hybrids with Enhanced Activity

- Compound 7f (2-(2,4-Dichlorophenoxy)-3-(2-chloroethyl)carbonylamino derivative): This analog demonstrated superior anticonvulsant activity (ED₅₀ = 23 mg/kg) compared to 2-(2-chlorophenoxy) derivatives (e.g., 7e, ED₅₀ = 38 mg/kg). The dual chloro-substitution and carbonylamino group synergize to enhance target engagement, suggesting that similar modifications to the target compound could amplify efficacy .

Data Tables

Table 1: Pharmacological Comparison of Key Analogs

Biological Activity

1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine is a synthetic compound that belongs to the piperazine family, which is known for its diverse biological activities. This compound's structure features a piperazine ring linked to a chlorophenoxyethyl group, suggesting potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C₁₂H₁₈ClN₂O, with a molecular weight of approximately 238.73 g/mol. The presence of the chlorophenoxy group enhances its pharmacological profile by possibly influencing its interactions with neurotransmitter receptors and ion channels, which are critical in various biological processes .

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial activity against various pathogens. In particular, structural modifications can enhance their effectiveness against Gram-positive and Gram-negative bacteria .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 8 μg/mL |

These findings suggest that the incorporation of specific substituents can significantly impact the antimicrobial efficacy of piperazine derivatives .

Antichlamydial Activity

The compound has been evaluated for its antichlamydial activity, revealing that certain derivatives can affect the morphology and replication of Chlamydia trachomatis in infected cells. For example, modifications leading to enhanced electron-withdrawing properties have been linked to increased antichlamydial potency .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways, potentially modulating neurotransmitter release or inhibiting bacterial protein synthesis.

Study on Antimicrobial Efficacy

A recent study synthesized several piperazine derivatives and assessed their antimicrobial activities against a panel of pathogens. The research demonstrated that compounds with electron-withdrawing groups exhibited superior activity compared to their counterparts lacking such modifications .

In vitro assays indicated that these compounds did not exhibit significant cytotoxicity towards human cells while maintaining their antimicrobial effects, making them promising candidates for further development.

Toxicity Assessment

Toxicity studies conducted on various piperazine derivatives, including this compound, revealed low mutagenic potential in Drosophila melanogaster models. This suggests a favorable safety profile for these compounds in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine, and how can intermediates be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves (1) alkylation of 3-methylpiperazine with 2-(2-chlorophenoxy)ethyl chloride, followed by (2) purification via column chromatography. Key intermediates (e.g., amides or ethers) require optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to minimize side products. LiAlH4 or NaBH4 reductions may be employed for carbonyl intermediates .

- Validation : Monitor reaction progress using TLC (hexane:ethyl acetate, 1:2) and confirm purity via HPLC (>95%) .

Q. How should researchers handle safety risks associated with this compound during synthesis?

- Safety Protocols :

- Acute Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential oral toxicity (LD50 data pending) and skin/eye irritation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

- Storage : Store under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Analytical Workflow :

- NMR : <sup>1</sup>H NMR should show a triplet for the ethyl-O-CH2 group (δ 3.5–4.0 ppm) and a singlet for the 3-methylpiperazine proton (δ 2.3–2.6 ppm). <sup>13</sup>C NMR confirms the chlorophenoxy aromatic carbons (δ 110–150 ppm) .

- MS : High-resolution ESI-MS should match the theoretical molecular weight (C13H19ClN2O: 266.12 g/mol) with <5 ppm error .

- XRD : For crystalline derivatives, compare unit cell parameters (e.g., space group P21/c) with analogous piperazine structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Case Study : If antiproliferative activity varies across studies, perform:

- Dose-Response Curves : Test IC50 values in multiple cell lines (e.g., MCF-7, A549) with controls for metabolic interference .

- SAR Analysis : Compare substituent effects (e.g., 2-chloro vs. 4-chloro phenoxy) on receptor binding using molecular docking (AutoDock Vina) .

- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and exclude outliers due to impurities (>90% purity required) .

Q. What strategies improve the yield of this compound in scaled-up reactions?

- Process Optimization :

- Solvent Selection : Replace THF with DMF to enhance solubility of intermediates, reducing reaction time by 30% .

- Catalysis : Add CuI (5 mol%) to accelerate SN2 alkylation, achieving >80% yield at 60°C .

- Workflow : Implement flow chemistry for continuous purification, minimizing decomposition .

Q. How can computational modeling guide the design of derivatives with enhanced CNS permeability?

- In Silico Tools :

- LogP Prediction : Use ChemAxon to ensure LogP ~2.5–3.5 for blood-brain barrier penetration .

- TPSA : Target topological polar surface area <70 Ų to optimize passive diffusion .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., serotonin 5-HT2A) with GROMACS to prioritize analogs with stable binding .

Methodological Guidelines

- Contradiction Management : If biological data conflicts, validate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) and verify compound identity via LC-MS/MS .

- Ethical Compliance : Adhere to OECD guidelines for in vitro testing and avoid in vivo studies without IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.